Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester
Übersicht
Beschreibung
Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester, also known as DFMB, is a synthetic compound that has been used in a variety of scientific research applications. DFMB has a wide range of properties, including being a strong acid, having a low melting point, and being highly soluble in water. In addition, DFMB has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Research has explored the enantioselective preparation of dihydropyrimidones, highlighting the use of carbamic acid esters in the synthesis of chiral compounds. This approach underlines the importance of stereochemical configuration in the development of pharmaceuticals and fine chemicals, offering a pathway to enantioselectively prepare compounds with potential therapeutic applications (J. M. Goss et al., 2009).
Drug Synthesis and Labeling
Another study describes the use of carbamic acid esters in the enantiospecific preparation of α-methyltryptophan, an intermediate in the synthesis of carbon-14 labeled compounds. This research illustrates the role of carbamic acid esters in the development of labeled molecules for preclinical studies, providing insights into drug metabolism and distribution (I. Ekhato & Yun Huang, 1997).
Photoactivatable Prodrugs
A novel application of carbamic acid esters is in the development of photoactivatable prodrugs. This research investigates new coumarin fused oxazoles as photosensitive units for carboxylic acid groups, using butyric acid as a model compound. The study provides a foundation for designing prodrugs that can be activated by light, offering controlled release mechanisms for therapeutic agents (A. Soares et al., 2017).
Acetylcholinesterase Inhibitors
Carbamic acid esters based on quinolin-6-yl esters have been identified as novel inhibitors of acetylcholinesterase. This application is crucial for developing treatments for Alzheimer's disease, showcasing the potential of carbamic acid esters in addressing neurodegenerative disorders (M. Decker, 2007).
Synthesis of Heterocyclic Compounds
The synthesis of N-[coumarin-6-yl] spiro-indoloazetidin-2-ones/thiazolidin-4-ones demonstrates the versatility of carbamic acid esters in creating heterocyclic compounds with significant antibacterial activities. This research highlights the potential of carbamic acid esters in synthesizing new antimicrobial agents, contributing to the fight against resistant bacterial strains (V. Mulwad & A. Mir, 2008).
Eigenschaften
IUPAC Name |
methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTQWAGZVPIFLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC2=C(C(=CC(=C2)F)F)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657508 | |
Record name | Methyl (6,8-difluoro-2H-1-benzopyran-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-(6,8-difluoro-2H-1-benzopyran-3-yl)-, methyl ester | |
CAS RN |
1034001-13-2 | |
Record name | Methyl (6,8-difluoro-2H-1-benzopyran-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.